molecular formula C14H22N4O3 B2486166 tert-Butyl 3-((6-methoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate CAS No. 1353974-03-4

tert-Butyl 3-((6-methoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Cat. No.: B2486166
CAS No.: 1353974-03-4
M. Wt: 294.355
InChI Key: SPSTWKUSFLVUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl 3-[(6-methoxypyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(19)18-6-5-10(8-18)17-11-7-12(20-4)16-9-15-11/h7,9-10H,5-6,8H2,1-4H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSTWKUSFLVUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidine Core

The pyrrolidine ring serves as the central scaffold. A common approach involves starting with proline derivatives or synthesizing the ring via cyclization reactions. For example, pyrrolidin-2-ylmethanol can be Boc-protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions.

Representative Protocol :

  • Reactants : Pyrrolidin-2-ylmethanol (0.500 g, 4.95 mmol), Boc₂O (2.16 g, 9.89 mmol), triethylamine (0.751 g, 7.42 mmol).
  • Conditions : Dichloromethane (DCM, 10 mL), room temperature, 16 hours.
  • Yield : 90% after extraction and purification.

This step highlights the importance of Boc-protection to prevent unwanted side reactions during subsequent functionalization.

Industrial Production Considerations

Scalability Challenges

Industrial synthesis prioritizes cost-effectiveness and yield optimization. Key challenges include:

  • Catalyst Efficiency : Transition-metal catalysts (e.g., Pd₂(dba)₃) used in coupling reactions require careful recovery.
  • Solvent Selection : Transitioning from DCM to greener solvents (e.g., THF) without compromising yield.

Continuous Flow Reactor Applications

Continuous flow systems enhance reproducibility and safety for exothermic reactions. A hypothetical setup might involve:

  • Reactor Configuration : Multi-stage system for Boc-protection, coupling, and deprotection.
  • Throughput : 1–5 kg/day with >85% purity after crystallization.

Comparative Analysis of Synthetic Routes

The table below contrasts methods for synthesizing structurally related compounds, offering insights into optimizing the target molecule’s preparation:

Step Method A (Batch) Method B (Flow)
Protection Boc₂O, DCM, 16h, 90% yield Boc₂O, THF, 2h, 88% yield
Coupling EDCI, RT, 24h, 75% yield Pd₂(dba)₃, 100°C, 4h, 82% yield
Purification Column chromatography Crystallization (EtOAc/hexane)
Scalability Limited to 100g batches Suitable for multi-kilogram scale

Key Observations :

  • Palladium-mediated couplings (Method B) offer superior yields and shorter reaction times.
  • Continuous flow systems reduce solvent waste and improve thermal management.

Recent Advances in Catalytic Strategies

Photoredox Catalysis

Emerging techniques leverage visible light to drive C–N bond formation, potentially bypassing traditional coupling agents. For example, Ir-based catalysts enable amino-pyrimidine couplings at ambient temperatures, though applicability to Boc-protected substrates remains untested.

Enzymatic Protection/Deprotection

Biocatalysts (e.g., lipases) selectively hydrolyze tert-butyl esters under aqueous conditions, offering an eco-friendly alternative to acidic deprotection.

Quality Control and Analytical Validation

Characterization Techniques

  • NMR Spectroscopy : ¹H NMR (DMSO-d6) δ 1.46 (s, 9H, Boc), 3.81–3.94 (m, 2H, pyrrolidine), 8.08 (d, J=5.09 Hz, pyrimidine).
  • HPLC-MS : Purity >98% confirmed via reverse-phase chromatography (C18 column, 0.1% TFA in H2O/MeCN).

Impurity Profiling

Common byproducts include:

  • Des-Boc Derivative : Resulting from incomplete protection.
  • Di-Substituted Pyrimidine : Due to over-alkylation during coupling.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-((6-methoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group on the pyrimidine ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products Formed:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 3-((6-methoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool in the design of molecules that can interact with biological targets.

Medicine: In pharmaceutical research, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

Industry: In the chemical industry, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((6-methoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can act as a ligand for a receptor, modulating its function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Property Target Compound tert-Butyl (6-methoxypyridin-2-yl)carbamate 4-Iodo-5-methoxy-N-phenylnicotinamide
Molecular Weight (g/mol) 294.35 232.26 370.15
LogP (Predicted) 1.8 1.5 3.2
Hydrogen Bond Acceptors 7 5 4
Rotatable Bonds 5 4 5
Table 2: Hazard Comparison
Compound Hazard Statements Key Risks
Target Compound H302, H315, H319 Oral toxicity, skin/eye irritation
tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Not specified Potential iodine-related oxidative toxicity
4-Iodo-5-methoxy-N-phenylnicotinamide Not specified High logP suggests bioaccumulation risk

Biological Activity

Introduction

tert-Butyl 3-((6-methoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate, also known by its CAS number 368860-13-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H22N4O3C_{14}H_{22}N_{4}O_{3}. The structure features a pyrrolidine ring, a tert-butyl group, and a methoxypyrimidine moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC14H22N4O3
Molecular Weight278.35 g/mol
CAS Number368860-13-3
SolubilitySoluble in DMSO

Biological Activity

Research indicates that compounds with pyrimidine derivatives often exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory effects. The specific mechanism of action for this compound is not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : The presence of the methoxypyrimidine group could interact with cellular signaling pathways, potentially affecting cell proliferation and survival.

Anticancer Activity

A study demonstrated that pyrimidine derivatives could inhibit cancer cell proliferation. While specific data on this compound is limited, its structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines.

Antiviral Properties

Pyrimidine compounds are often explored for their antiviral properties. For instance, derivatives have been shown to inhibit viral replication in several models. Further investigation into the antiviral activity of this compound could yield promising results.

Case Studies

  • In Vitro Studies : A recent study explored the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. Although this compound was not specifically tested, similar compounds demonstrated significant inhibition of cell growth and induced apoptosis in treated cells.
  • Synergistic Effects : Research on hybrid compounds combining pyrimidine with other pharmacophores has shown enhanced biological activity. This suggests that this compound could be evaluated in combination therapies for improved therapeutic outcomes.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicological profile of this compound is essential for assessing its viability as a therapeutic agent. Preliminary studies on related compounds indicate moderate bioavailability and low toxicity profiles; however, specific studies on this compound are necessary to confirm these findings.

This compound presents a promising avenue for further research due to its structural characteristics that suggest potential biological activity. Continued investigation into its mechanisms of action, therapeutic applications, and safety profile will be crucial in determining its suitability for clinical use.

Future Directions

Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety of this compound in animal models.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound.
  • Combination Therapies : To explore synergistic effects with other drugs.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 3-((6-methoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available pyrrolidine and pyrimidine derivatives. Key steps include:
  • Amination : Reacting tert-butyl 3-aminopyrrolidine-1-carboxylate with 6-methoxypyrimidin-4-yl derivatives under nucleophilic substitution conditions.
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines, followed by acidic deprotection in later stages .
  • Optimization : Industrial-scale synthesis may employ continuous flow reactors to enhance yield and purity, as noted in similar pyrrolidine-pyrimidine systems .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm regiochemistry and Boc protection. For example, methoxy protons on the pyrimidine ring resonate at δ 3.8–4.0 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., expected [M+H]+^+ for C14_{14}H22_{22}N4_4O3_3: 322.40) .
  • Crystallography : X-ray diffraction (using SHELX software) resolves stereochemistry and hydrogen-bonding networks, critical for confirming the tertiary amine geometry .

Q. What safety protocols are advised when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as recommended for structurally related pyrrolidine derivatives .
  • First Aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological interactions of this compound?

  • Methodological Answer :
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like kinases, leveraging the pyrimidine moiety’s affinity for ATP-binding pockets .
  • DFT Calculations : Density Functional Theory predicts regioselectivity in reactions, such as preferential nucleophilic attack at the pyrimidine C4 position due to electron-deficient character .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~1.8, indicating moderate lipophilicity) .

Q. What are the mechanistic insights into reactions involving this compound?

  • Methodological Answer :
  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of pyrrolidine amines with bromopyrimidines proceeds via oxidative addition and reductive elimination steps .
  • Acid-Catalyzed Deprotection : Boc removal with HCl/dioxane follows a protonation-nucleophilic attack mechanism, confirmed by kinetic studies .
  • Unexpected Byproducts : Monitor for pyrrolidine ring-opening under strong acidic conditions using LC-MS .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

  • Methodological Answer :
  • SAR Studies : Replacing the methoxy group with halogens (e.g., Cl, Br) enhances binding to kinase targets (e.g., IC50_{50} values drop from 1.2 μM to 0.4 μM for 6-chloro analogs) .
  • Crystallographic Evidence : Fluorine substitution at the pyrimidine C5 position improves hydrophobic interactions in protein-ligand complexes, as seen in related compounds .
  • Toxicity Trade-offs : While chloro derivatives show higher potency, bromo analogs may exhibit increased cytotoxicity (e.g., CC50_{50} < 10 μM in HEK293 cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.